5-Bromo-3-cyanoindole chemical properties and structure
5-Bromo-3-cyanoindole chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of 5-Bromo-3-cyanoindole (also known as 5-Bromo-1H-indole-3-carbonitrile). This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.
Core Chemical Properties and Structure
5-Bromo-3-cyanoindole is a solid, heterocyclic compound with the molecular formula C₉H₅BrN₂.[1][2][3] Its structure consists of an indole ring system substituted with a bromine atom at the 5-position and a nitrile group at the 3-position.
Physicochemical Data
The key physicochemical properties of 5-Bromo-3-cyanoindole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrN₂ | [1][2][3] |
| Molecular Weight | 221.05 g/mol | [1][2][3] |
| CAS Number | 90271-86-6 | [1][2][3] |
| Appearance | Off-white to brown powder | [4] |
| Boiling Point | 405.9 °C at 760 mmHg | [2][5] |
| Flash Point | 199.3 °C | [2] |
| Density | 1.7 g/cm³ | [2] |
| Topological Polar Surface Area | 39.6 Ų | [3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. Based on data for 5-iodo-1H-indole-3-carbonitrile, the indole NH proton would appear as a broad singlet at approximately 12.35 ppm (in DMSO-d₆). The aromatic protons would appear in the range of 7.40-8.25 ppm.[6]
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¹³C NMR: The carbon NMR spectrum for 5-iodo-1H-indole-3-carbonitrile shows signals for the indole carbons between 83.7 and 135.5 ppm, with the cyano carbon appearing around 115.8 ppm.[6] The chemical shifts for 5-Bromo-3-cyanoindole are expected to be in a similar range.
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Infrared (IR) Spectroscopy: The IR spectrum of the related compound 5-bromoindole shows a characteristic N-H stretching vibration around 3400 cm⁻¹.[7] For 5-Bromo-3-cyanoindole, a sharp peak corresponding to the nitrile (C≡N) stretch is expected around 2218 cm⁻¹, as seen in 5-iodo-1H-indole-3-carbonitrile.[6]
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Mass Spectrometry: The exact mass of 5-Bromo-3-cyanoindole is 219.96361 Da.[3] The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound.
Synthesis and Reactivity
The synthesis of 5-Bromo-3-cyanoindole can be achieved from commercially available 5-bromoindole.
Experimental Protocol: Synthesis of 5-Bromo-3-cyanoindole
This protocol describes the cyanation of 5-bromoindole at the C3 position.
Materials:
-
5-Bromoindole
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous acetonitrile
-
Anhydrous dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add chlorosulfonyl isocyanate (0.63 mL, 7.25 mmol) dropwise to the stirred solution.[1]
-
Continue stirring the reaction mixture at 0 °C for 2 hours.[1]
-
Add anhydrous dimethylformamide (1.3 mL, 170.0 mmol) dropwise to the mixture and continue stirring at 0 °C for an additional 2 hours.[1]
-
Upon completion of the reaction, pour the mixture into ice-water.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Dry the precipitate over anhydrous sodium sulfate.[1]
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 40:60) or pure ethyl acetate as the eluent to afford 5-Bromo-3-cyanoindole.[1]
Reactivity
The reactivity of 5-Bromo-3-cyanoindole is characterized by the functionalities present on the indole core. The bromine atom at the C5 position is susceptible to metal-catalyzed cross-coupling reactions, while the N-H of the indole ring can be deprotonated and subsequently alkylated or acylated.
The bromine atom at the C5 position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki cross-coupling reactions. This allows for the synthesis of a diverse library of 5-substituted-3-cyanoindole derivatives.
General Experimental Protocol for Suzuki Coupling:
-
To a reaction vessel, add 5-Bromo-3-cyanoindole, an appropriate boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The indole nitrogen can be deprotonated with a suitable base to form the corresponding anion, which can then react with an alkylating agent to yield N-alkylated products.
General Experimental Protocol for N-Alkylation:
-
Dissolve 5-Bromo-3-cyanoindole in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., sodium hydride) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Biological Activity and Potential Applications
While specific biological activity data for 5-Bromo-3-cyanoindole is limited in the public domain, the indole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of substituted indoles have shown a wide range of activities, including as kinase inhibitors.
It has been reported that 5-cyano-oxindole derivatives can act as potent inhibitors of AMP-activated protein kinase (AMPK) and glycogen synthase kinase-3β (GSK3β), both of which are important targets in metabolic diseases and cancer.[8] This suggests that 5-Bromo-3-cyanoindole could serve as a valuable starting material for the synthesis of novel kinase inhibitors.
Potential Signaling Pathway Involvement
The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by derivatives of 5-Bromo-3-cyanoindole. It is important to note that this is a hypothetical representation and specific interactions would need to be confirmed through experimental studies.
Conclusion
5-Bromo-3-cyanoindole is a versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined chemical structure and multiple points for synthetic modification make it an attractive scaffold for the generation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising intermediate in the quest for novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-3-cyanoindole | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-3-cyanoindole - 杂环化合物 - 西典实验 [seedior.com]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
